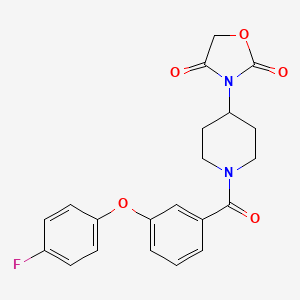

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

説明

特性

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c22-15-4-6-17(7-5-15)29-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-28-21(24)27/h1-7,12,16H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABIFVZBHHQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway. This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby modulating its activity. This interaction can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes.

Biochemical Pathways

The MAP kinase signal transduction pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Downstream effects can include changes in cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cell type and the status of the MAP kinase pathway within those cells. Potential effects could include changes in cell growth and differentiation, as well as the induction of apoptosis.

生化学分析

Biochemical Properties

The compound 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. This makes it amenable for linker attachment via reductive amination, and it serves as a basic building block for making protein degrader libraries.

Molecular Mechanism

It is known to be involved in the development of Thalidomide-based PROTACs

生物活性

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 414.5 g/mol. Its structure includes:

- Piperidine ring : Known for its role in various pharmacological activities.

- Fluorophenoxybenzoyl moiety : Enhances lipophilicity and potential receptor interactions.

- Oxazolidine-2,4-dione core : Associated with antibacterial properties.

Synthesis

The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves several steps:

- Formation of the Fluorophenoxybenzoyl Intermediate : Reaction of 4-fluorophenol with benzoyl chloride in the presence of a base (e.g., pyridine).

- Piperidine Derivative Formation : The intermediate reacts with piperidine to form the corresponding piperidin-4-yl derivative.

- Oxazolidine Formation : The final step involves the reaction with oxazolidine-2,4-dione under suitable conditions (e.g., heating in ethanol).

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth effectively, suggesting that this compound may share similar mechanisms of action against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives. For example, derivatives related to this compound have been evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer), showing promising cytotoxic effects. The structure–activity relationship (SAR) studies revealed that modifications in the phenyl groups significantly affect the potency against cancer cells .

The proposed mechanisms for the biological activity of this compound include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .

- Inhibition of Cell Proliferation : Studies demonstrated that these compounds inhibit cell cycle progression and reduce proliferation rates in tumor cells .

- Antioxidant Activity : Some derivatives have exhibited antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

Several case studies underscore the efficacy of compounds related to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione:

- Anticancer Efficacy : In a study involving various thiazolidine derivatives, compound 18 exhibited significant antiproliferative activity against human lung and liver cancer cell lines, outperforming standard treatments like irinotecan .

- Antimicrobial Screening : A series of synthesized thiazolidinones were evaluated for their antibacterial properties, showing potent inhibition against Staphylococcus aureus and Escherichia coli strains .

類似化合物との比較

Thiazolidine-2,4-dione Derivatives

Compound: 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795301-68-6)

- Structural Differences: Replaces oxazolidinedione with thiazolidinedione (sulfur atom at position 1) and substitutes benzoyl with propanoyl.

Imidazolidine-2,4-dione Derivatives

Compound: 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-60-4)

- Structural Differences : Features an imidazolidinedione core and a shorter acetyl linker instead of benzoyl.

- Implications :

Phenoxyphenyl-Substituted Oxazolidinediones

Compound: 5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-oxazolidine-2,4-dione

- Structural Differences: Substitutes the piperidine-benzoyl group with a phenoxyphenyl moiety and adds a phenylamino group.

Piperidine-Oxazolidinedione Hybrids

Compound : 3-(2-Piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride

- Structural Differences: Uses an ethyl linker between piperidine and oxazolidinedione, lacking the 4-fluorophenoxy benzoyl group.

- Hydrochloride salt formation improves aqueous solubility, advantageous for formulation .

Q & A

Basic: What are the recommended synthetic routes for 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, and how is structural purity ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Piperidine-4-yl intermediates are functionalized with 4-fluorophenoxy benzoyl groups via nucleophilic acyl substitution or amidation .

- Oxazolidine-dione formation : Cyclization using carbonyldiimidazole (CDI) or phosgene derivatives under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are standard. Purity (>98%) is validated via HPLC (C18 reverse-phase column) and ¹H/¹³C NMR (comparison to reference spectra) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm, piperidine ring protons at δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈FNO₅: 384.12) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., piperidine chair conformation) .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Protect from light and moisture in amber vials at –20°C under inert gas (argon). Desiccants like silica gel are recommended .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis of the oxazolidine-dione ring .

Advanced: What strategies address polymorphic variability in this compound, and how does it impact bioactivity?

Methodological Answer:

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) and characterize forms via PXRD (distinct peaks at 2θ = 12.5°, 18.7°) and DSC (melting endotherms ±5°C variations) .

- Bioactivity correlation : Compare dissolution rates (USP Apparatus II) and cellular uptake (Caco-2 permeability assays) across polymorphs to optimize pharmacokinetics .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Methodological Answer:

- Substituent modifications : Replace the 4-fluorophenoxy group with chloro- or methoxy-analogs via Suzuki coupling .

- Piperidine ring substitution : Introduce methyl or hydroxy groups at C3/C5 to assess steric effects on target binding .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., phosphatase IC₅₀ profiling) and cytotoxicity screens (MTT assays) .

Advanced: What experimental approaches identify the compound’s primary pharmacological targets?

Methodological Answer:

- Kinase/phosphatase profiling : Use in vitro panels (e.g., Eurofins KinaseProfiler) at 10 µM to screen >100 kinases .

- Receptor binding assays : Radiolabeled ligand competition (³H-GABA for benzodiazepine receptor affinity) .

- CRISPR-Cas9 knockdown : Validate target relevance in cellular models (e.g., HEK293T with PI3Kδ knockout) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Impurity analysis : Quantify residual solvents (GC-MS) or synthetic byproducts (LC-MS) that may antagonize activity .

- Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 37°C/5% CO₂) to minimize variability .

- Meta-analysis : Use tools like RevMan to statistically compare datasets and identify outliers .

Advanced: What methodologies are used for in vitro/in vivo pharmacological profiling?

Methodological Answer:

- In vitro :

- CYP450 inhibition : Human liver microsomes + LC-MS/MS to measure metabolite depletion .

- Plasma protein binding : Equilibrium dialysis (human plasma, 4 hours) .

- In vivo :

- Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats (blood sampling at 0.5, 2, 6, 24 hours) with LC-MS quantitation .

Advanced: How can acute toxicity be assessed preclinically?

Methodological Answer:

- OECD Guideline 423 : Administer 300 mg/kg orally to Swiss albino mice, monitor mortality/morbidity for 14 days .

- Histopathology : Examine liver/kidney sections (H&E staining) for necrosis or inflammation .

- Biomarker analysis : Measure ALT/AST (liver) and BUN/creatinine (kidney) levels .

Advanced: What computational tools predict the compound’s binding modes and metabolic fate?

Methodological Answer:

- Molecular docking : AutoDock Vina with phosphatase crystal structures (PDB: 4Y0D) to identify key interactions (e.g., hydrogen bonds with Asp92) .

- ADMET prediction : SwissADME for bioavailability radar (TPSA >90 Ų suggests poor absorption) .

- Metabolite prediction : GLORYx to simulate Phase I/II transformations (e.g., piperidine N-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。